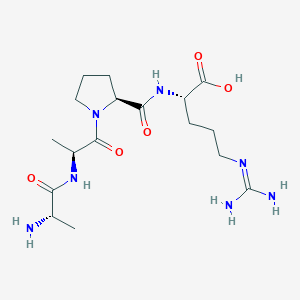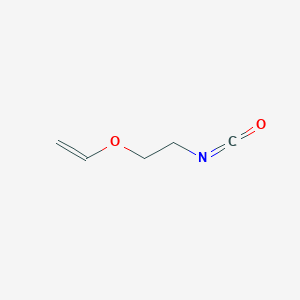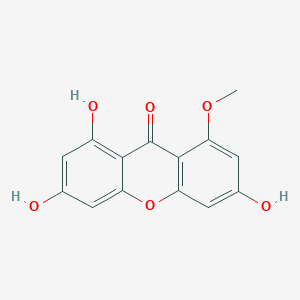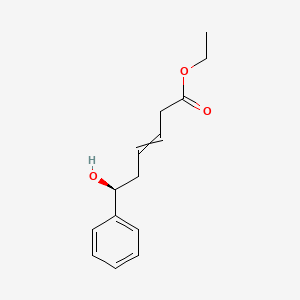![molecular formula C8H14O3S B12532557 2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid CAS No. 656241-05-3](/img/structure/B12532557.png)
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque est un composé chimique de formule moléculaire C7H10O5S et d’une masse molaire de 206,22 g/mol . Ce composé se caractérise par la présence d’un groupe acétylsulfanyl attaché à un squelette d’acide méthylbutanoïque. Il est utilisé dans diverses applications de recherche et industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque implique généralement la réaction d’un précurseur approprié avec du chlorure d’acétyle en présence d’une base. Les conditions de réaction comprennent souvent :
Solvant : Dichlorométhane anhydre ou un autre solvant non polaire.
Température : Température ambiante à des températures légèrement élevées (25-40 °C).
Catalyseur/Base : Triéthylamine ou pyridine pour neutraliser l’acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle
En milieu industriel, la production d’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. L’utilisation de systèmes automatisés pour l’ajout de réactifs et le contrôle de la température peut améliorer l’efficacité et la capacité de production du procédé.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou en sulfone à l’aide d’oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Le groupe carbonyle dans la partie acétylsulfanyl peut être réduit en alcool à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe acétyle peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène (H2O2), acide m-chloroperbenzoïque (m-CPBA).
Réduction : Hydrure de lithium et d’aluminium (LiAlH4), borohydrure de sodium (NaBH4).
Substitution : Nucléophiles comme les amines, les alcools ou les thiols.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
L’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
Applications De Recherche Scientifique
2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe acétylsulfanyl peut subir des transformations métaboliques, conduisant à la formation de métabolites actifs qui exercent des effets biologiques. Ces effets peuvent impliquer la modulation de l’activité enzymatique, l’interaction avec les récepteurs cellulaires ou la modification des voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-[(acétylsulfanyl)méthyl]butanedioïque : Structure similaire, mais avec un groupe carboxyle supplémentaire.
2-[(Acétylsulfanyl)méthyl]-3-phénylacrylate : Contient un groupe phényle et une partie acrylate.
Unicité
L’acide 2-[(acétylsulfanyl)méthyl]-2-méthylbutanoïque est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Son groupe acétylsulfanyl permet des modifications chimiques polyvalentes, ce qui en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
656241-05-3 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
2-(acetylsulfanylmethyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H14O3S/c1-4-8(3,7(10)11)5-12-6(2)9/h4-5H2,1-3H3,(H,10,11) |
Clé InChI |
WQOGCQBCMFJGTO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CSC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)


![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)


![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)

